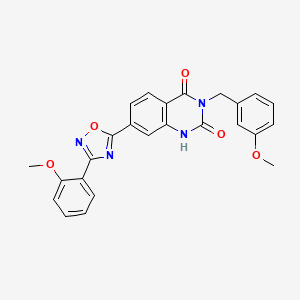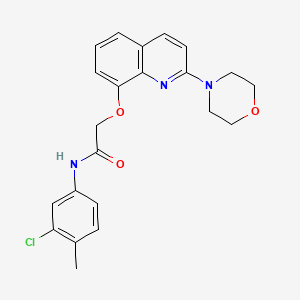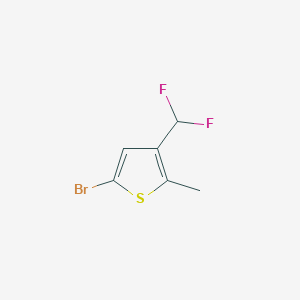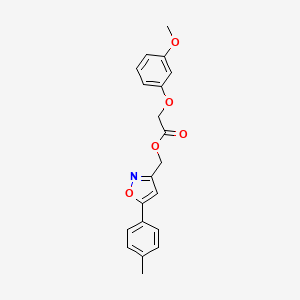![molecular formula C13H7F3N4O2 B2793771 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1540425-18-0](/img/structure/B2793771.png)
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, also known as PTP, is a pyrazolo[1,5-a]pyrimidine derivative that has demonstrated potential as a therapeutic agent in various scientific studies. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the phosphorylation state of proteins. PTP is a promising compound for the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid inhibits the activity of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acids by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been shown to be a non-competitive inhibitor of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid1B, which means that it binds to a site on the enzyme other than the active site. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has also been shown to induce a conformational change in the enzyme, leading to its inactivation. The inhibition of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid activity by 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid results in the activation of downstream signaling pathways, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can inhibit the activity of insulin receptor substrate-1 (IRS-1) and Akt, which are involved in insulin signaling. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has also been shown to inhibit the activity of STAT3, which is involved in immune response and cell growth. In vivo studies have demonstrated that 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can reduce blood glucose levels and improve insulin sensitivity in diabetic mice. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
实验室实验的优点和局限性
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acids and has been extensively studied for its potential therapeutic applications. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is also relatively stable and can be stored for extended periods of time. However, the synthesis of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex process that requires specialized equipment and expertise. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is also expensive to synthesize, which can limit its use in lab experiments.
未来方向
There are several future directions for the study of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, which could reduce the cost and increase the availability of the compound. Another area of research is the identification of new 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid inhibitors with improved potency and selectivity. The development of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid inhibitors with specific activity against individual 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid isoforms could lead to more targeted therapies for various diseases. Finally, the therapeutic potential of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid in clinical trials should be explored to determine its efficacy and safety in humans.
合成方法
The synthesis of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 3-aminopyridine-4-carboxylic acid, which is then reacted with trifluoromethylpyrazole in the presence of a coupling agent to form the intermediate product. The intermediate product is then treated with a carboxylation reagent to yield the final product, 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The synthesis of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学研究应用
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid inhibits the activity of several 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acids, including 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid1B, SHP-1, and SHP-2, which are involved in the regulation of insulin signaling, immune response, and cell growth. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In vivo studies have demonstrated that 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can reduce blood glucose levels in diabetic mice and improve insulin sensitivity. 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
属性
IUPAC Name |
3-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O2/c14-13(15,16)10-9(12(21)22)5-18-11-8(6-19-20(10)11)7-1-3-17-4-2-7/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUZKFSBZCTRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C3N=CC(=C(N3N=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2793694.png)






![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2793709.png)
